tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization of appropriate precursors under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of electrophilic trifluoromethylating reagents under mild conditions, such as visible-light-promoted trifluoromethylation.
Attachment of the tert-butyl carbamate moiety: This can be done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the attached functional groups.
Indole derivatives: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
Tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate is unique due to the presence of the trifluoromethyl group and the tert-butyl carbamate moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.
Properties
CAS No. |
2470439-18-8 |
---|---|
Molecular Formula |
C14H16F3N3O2 |
Molecular Weight |
315.3 |
Purity |
95 |
Origin of Product |
United States |
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